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Compound of Interest

Compound Name: (-)-Menthyloxyacetic acid

Cat. No.: B3429018

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Menthyloxyacetic acid, a chiral carboxylic acid derived from (-)-menthol, serves as a
crucial resolving agent in the separation of enantiomers. Its well-defined stereochemistry and
chemical properties make it an invaluable tool in asymmetric synthesis and drug development,
where the chirality of a molecule can dictate its pharmacological activity. This technical guide
provides an in-depth overview of the core physical properties of (-)-Menthyloxyacetic acid,
complete with experimental protocols and a workflow for its characterization.

Physical and Chemical Properties

The physical properties of (-)-Menthyloxyacetic acid are well-documented, providing essential
data for its application in various chemical processes. These properties are summarized in the
table below.
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Property Value Conditions

Melting Point 52-55 °C

Boiling Point 163-164 °C at 10 mmHg

Specific Rotation [a] =-92.5° C =4in m(.ethanol, at 25°C, b-
line of sodium

Density 1.01 g/mL at 20 °C

Refractive Index 1.4672 at 20°C, D-line of sodium

Molecular Formula C12H2203

Molecular Weight 214.30 g/mol

White to light yellow crystalline
Appearance
powder

Experimental Protocols

Accurate determination of the physical properties of (-)-Menthyloxyacetic acid is paramount
for its effective use. The following sections detail the standard experimental methodologies for

characterizing this compound.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting
range typically signifies a high degree of purity.

Methodology: Capillary Method using a Melting Point Apparatus

o Sample Preparation: A small amount of finely powdered (-)-Menthyloxyacetic acid is
packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

o Apparatus Setup: The capillary tube is placed in the heating block of a melting point
apparatus, adjacent to a calibrated thermometer.

e Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute,
especially as the temperature approaches the expected melting point.
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e Observation: The temperature at which the first drop of liquid appears (the beginning of
melting) and the temperature at which the entire solid phase has transformed into a liquid
(the end of melting) are recorded. This range is reported as the melting point.

Specific Rotation Measurement
As a chiral compound, (-)-Menthyloxyacetic acid rotates the plane of polarized light. The
specific rotation is a characteristic physical constant.

Methodology: Polarimetry

» Solution Preparation: A solution of (-)-Menthyloxyacetic acid of a known concentration (c) is
prepared in a suitable solvent (e.g., methanol). A typical concentration is 4 g per 100 mL.

o Polarimeter Calibration: The polarimeter is calibrated using a blank sample containing only
the solvent.

o Sample Measurement: The prepared solution is transferred to a polarimeter cell of a known
path length (1), typically 1 decimeter (dm). The observed optical rotation (a) is then
measured.

o Calculation: The specific rotation [a] is calculated using the formula: [a] = a/ (I x ¢) The
temperature and the wavelength of the light source (commonly the sodium D-line, 589 nm)
are also recorded.

Solubility Assessment

While quantitative solubility data is not readily available, a qualitative assessment in various
solvents is crucial for its application in reactions and purifications.

Methodology: Qualitative Solubility Test

¢ Solvent Selection: A range of common laboratory solvents of varying polarities should be
selected (e.g., water, ethanol, methanol, acetone, chloroform, ethyl acetate).

e Procedure: To approximately 1 mL of each solvent in a separate test tube, a small, measured
amount (e.g., 10 mg) of (-)-Menthyloxyacetic acid is added.
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o Observation: The mixture is agitated, and the solubility is observed at room temperature.

Observations are recorded as "soluble,” "sparingly soluble,” or "insoluble." For acidic
compounds like (-)-Menthyloxyacetic acid, solubility in aqueous bases (e.g., 5% NaOH, 5%
NaHCOs) and insolubility in aqueous acids (e.g., 5% HCI) can also be tested to confirm its

acidic nature.

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation of (-)-Menthyloxyacetic acid.
1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the
menthyl group protons, the protons of the methylene group adjacent to the ether oxygen,
and a broad singlet for the carboxylic acid proton, typically downfield (6 10-13 ppm).[1][2]
The exact chemical shifts and coupling patterns provide a unique fingerprint of the molecule.

e 13C NMR: The carbon NMR spectrum will display distinct signals for each of the 12 carbon
atoms in their uniqgue chemical environments. The carbonyl carbon of the carboxylic acid is
expected to appear significantly downfield (& 170-185 ppm).[1][3]

Methodology: NMR Spectroscopy

» Sample Preparation: A small amount of (-)-Menthyloxyacetic acid (typically 5-20 mg) is
dissolved in a deuterated solvent (e.g., CDCls, DMSO-de) in an NMR tube. A small amount of
a reference standard like tetramethylsilane (TMS) may be added.

o Data Acquisition: The NMR spectrum is acquired on a spectrometer, with standard
parameters for *H and 3C NMR.

o Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the
spectrum is phased and baseline corrected.

Infrared (IR) Spectroscopy

The IR spectrum of (-)-Menthyloxyacetic acid will exhibit characteristic absorption bands
corresponding to its functional groups. A broad O-H stretching band for the carboxylic acid is
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expected in the region of 3300-2500 cm~1, and a strong C=0 stretching band around 1700-
1725 cm~1,[1] C-O stretching and C-H stretching and bending vibrations will also be present.

Methodology: FT-IR Spectroscopy (Solid Sample)

o Sample Preparation: A thin film of the solid can be prepared by dissolving a small amount in
a volatile solvent (e.g., methylene chloride), applying the solution to a salt plate (e.g., NaCl or
KBr), and allowing the solvent to evaporate.[4] Alternatively, a KBr pellet can be prepared by
grinding the sample with dry KBr and pressing the mixture into a disc.

e Background Spectrum: A background spectrum of the empty sample compartment or the
pure KBr pellet is recorded.

o Sample Spectrum: The prepared sample is placed in the IR beam path, and the spectrum is
recorded. The background is automatically subtracted by the instrument's software.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, confirming the molecular weight and offering insights into its structure.

Methodology: Mass Spectrometry

o Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or
Liquid Chromatography (LC-MS).

« |onization: A suitable ionization technique, such as Electrospray lonization (ESI) or Electron
Impact (El), is used to generate charged molecules.

e Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer
and detected. The resulting mass spectrum shows the molecular ion peak and various
fragment ion peaks. For carboxylic acids, common fragmentation patterns include the loss of
-OH (M-17) and -COOH (M-45) groups.[5]

Experimental Workflow Visualization

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://sites.science.oregonstate.edu/~gablek/CH336/Chapter19/bare_Acidspec.htm
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3429018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The following diagram illustrates the logical workflow for the comprehensive physical
characterization of (-)-Menthyloxyacetic acid.

Start:
(-)-Menthyloxyacetic Acid Sample

Purity Assessment: Chiral Identity:

Melting Point Determination Specific Rotation Solubility Profile

Structural Verification

NMR Spectroscopy

(1H and 13C) IR Spectroscopy

Mass Spectrometry

Data Analysis and
Characterization Report
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Caption: Workflow for the physical characterization of (-)-Menthyloxyacetic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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